2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one
Overview
Description
2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is a chemical compound that has been studied for its potential applications in phototransistors . It has been used to fabricate bottom gate top contact phototransistors . The compound is also known by its CAS Number: 6275-32-7 and has a molecular formula of C22H22O3 .
Synthesis Analysis
The synthesis of this compound involves a Mannich reaction where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate . This is followed by methylation and oximation with hydroxylamine hydrochloride (NH2OH∙HCl) to furnish the key scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of anthracene units, ether linkage moieties, and methoxyphenyl pendent groups . The molecules are packed in an unusual fashion in a particular stacking mode, resulting in an orthorhombic lattice arrangement in the solid state .Scientific Research Applications
Antioxidant and Antimicrobial Potential
A study by Harini et al. (2014) focused on the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. These compounds were tested for their in vitro antioxidant and antimicrobial activities. Notably, compounds 4l and 4m showed promising antioxidant activity, while compounds 4b and 4d exhibited significant antibacterial activity, with 4b also demonstrating remarkable antifungal activity against A. flavus strain (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Optoelectronic and Charge Transport Properties
Research by Wazzan and Irfan (2019) explored the optoelectronic and charge transport properties of specific Pechmann dyes, including compounds related to 2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one. They investigated their potential use as materials for organic light-emitting diodes (OLEDs), focusing on charge transfer behavior, molecular orbitals, and intrinsic mobility (Wazzan & Irfan, 2019).
Corrosion Inhibition
A study conducted by Bentiss et al. (2009) examined the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a related compound, as a corrosion inhibitor for mild steel in hydrochloric acid medium. They found significant inhibition efficiency, suggesting potential applications for similar compounds in corrosion control (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Synthesis and Biological Investigation
Mohanraj and Ponnuswamy (2017) synthesized and characterized N-acyl derivatives of r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones. They studied the compounds' conformations and conducted antibacterial activity testing against pseudomonas sp. and salmonella sp., highlighting their potential in pharmacological applications (Mohanraj & Ponnuswamy, 2017).
Redox Properties
Sasaki et al. (2002) investigated the redox properties of Bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene. They found that the introduction of amino groups led to a red shift in the UV/VIS spectrum and impacted the redox behavior, indicating potential applications in materials science and electronics (Sasaki, Aoki, Sutoh, Hakiri, Tsuji, & Yoshifuji, 2002).
Conformational Analysis
P. Sakthivel and S. Ponnuswamy (2014) synthesized and characterized N-formyl-2,6-bis(4-methoxyphenyl)piperidin-4-ones, focusing on their stereochemistry and biological activity. They provided insights into the conformational dynamics of these compounds, which can be crucial for understanding their interactions in biological systems (Sakthivel & Ponnuswamy, 2014).
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one in phototransistors involves the generation of excitons under illumination. The single crystal based phototransistor displays a much higher photoresponsivity due to its much higher exciton diffusion length compared to that of the thin film device .
Future Directions
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-13-19(15-5-9-17(24-3)10-6-15)22-20(14(2)21(13)23)16-7-11-18(25-4)12-8-16/h5-14,19-20,22H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYZVGKIODSCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327166 | |
Record name | NSC636588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
151454-11-4 | |
Record name | NSC636588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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